molecular formula C12H12F3NO2 B13579305 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B13579305
M. Wt: 259.22 g/mol
InChI Key: IKOVPNPCCUGPME-UHFFFAOYSA-N
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Description

4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidinone ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another approach involves the condensation of a trifluoromethyl-containing building block with a pyrrolidinone precursor . Industrial production methods often rely on these efficient synthetic routes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted aromatic ring with a pyrrolidinone ring, which imparts distinct physicochemical and biological properties.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12F3NO2/c1-18-10-4-7(8-5-11(17)16-6-8)2-3-9(10)12(13,14)15/h2-4,8H,5-6H2,1H3,(H,16,17)

InChI Key

IKOVPNPCCUGPME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC2)C(F)(F)F

Origin of Product

United States

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